Acetic acid, 2-mercapto-, (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester
Description
Systematic IUPAC Nomenclature
The compound’s name follows IUPAC guidelines for esters and thiol-containing molecules. The parent structure is derived from pleuromutilin, a tricyclic diterpenoid, with the ester component originating from 2-mercaptoacetic acid. The systematic name is constructed as follows:
- Core structure : The decahydro-3a,9-propano-3aH-cyclopentacycloocten system specifies a fused bicyclic framework with a propane bridge between positions 3a and 9. Stereochemical descriptors (3aS,4R,5S,6S,8R,9R,9aR,10R) define the spatial arrangement of chiral centers.
- Substituents : The core includes hydroxyl (-OH), ethenyl (-CH₂CH₂), and methyl (-CH₃) groups at positions 5, 6, 4, 6, 9, and 10. The 1-oxo group denotes a ketone at position 1.
- Ester group : The 2-mercaptoacetic acid moiety is linked via an ester bond at position 8. Per IUPAC rules, esters are named by appending the suffix “-oate” to the acid component (2-mercaptoacetate) and specifying the alkyl group from the alcohol (the pleuromutilin-derived core).
Alternative Naming Conventions
In non-IUPAC contexts, the compound may be described as a pleuromutilin C14 thioester derivative , emphasizing its structural relationship to antibiotics like tiamulin and lefamulin. The “C14” designation refers to the position of esterification on the pleuromutilin core, a common modification site for enhancing antibacterial activity.
Properties
Molecular Formula |
C22H34O4S |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-sulfanylacetate |
InChI |
InChI=1S/C22H34O4S/c1-6-20(4)11-16(26-17(24)12-27)21(5)13(2)7-9-22(14(3)19(20)25)10-8-15(23)18(21)22/h6,13-14,16,18-19,25,27H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 |
InChI Key |
VGPJHOFDCFUJFA-BKUNHTPHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CS)C |
Origin of Product |
United States |
Biological Activity
Acetic acid, 2-mercapto-, (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester is a complex organic compound with potential biological activities. This article reviews its biological properties based on existing research findings and assessments.
Chemical Structure and Properties
The compound has a unique stereochemistry and molecular structure that influences its biological activity. Here are some key details:
| Property | Details |
|---|---|
| Molecular Formula | C19H30O4S |
| Molecular Weight | 354.51 g/mol |
| CAS Number | Not specified in available data |
Biological Activity Overview
The biological activity of this compound can be inferred from studies related to its structural analogs and related mercaptoacetate compounds.
Toxicity Studies
- Acute Toxicity : In a study involving rats administered various doses of mercaptoacetate compounds (including related esters), significant toxicity was observed at higher doses (300 mg/kg bw) leading to mortality and severe histopathological changes in organs such as the liver and kidneys .
- Subacute Toxicity : A subacute study indicated that repeated exposure could lead to systemic effects including liver damage characterized by lipoid degeneration and hypertrophy of hepatocytes .
Genotoxicity and Carcinogenicity
Current assessments indicate that the compound is not considered genotoxic or carcinogenic based on available data for its metabolites . The absence of significant genotoxic effects suggests a low risk for DNA damage upon exposure.
Reproductive and Developmental Toxicity
Research indicates that the mercaptoacetate anion does not exhibit reproductive or developmental toxicity at relevant exposure levels . However, caution is advised as maternal toxicity could affect offspring indirectly.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds:
- Skin Sensitization Tests : In guinea pig maximization tests for related mercaptoacetates, positive skin sensitization reactions were noted in a significant percentage of animals (up to 50% in some cases) . This suggests potential allergenic properties that may also apply to the compound .
- Histopathological Changes : In repeated dose toxicity studies with sodium mercaptoacetate (a close analog), significant histopathological changes were observed in the liver and kidneys following high-dose exposure . Such findings highlight the need for careful evaluation of similar compounds.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their efficacy against various bacterial strains. For instance, research indicates that modifications to the ester can enhance antimicrobial properties while reducing toxicity to human cells.
- Drug Delivery Systems : Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. Studies have demonstrated that it can form micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.
- Synthesis of Novel Antibiotics : The compound serves as a precursor for synthesizing novel antibiotics. Research has focused on modifying the acetic acid moiety to create derivatives with enhanced antibacterial activity.
Organic Synthesis Applications
- Building Block for Complex Molecules : The compound is used as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for various functionalizations that are crucial in synthetic organic chemistry.
- Catalysis : The compound has been explored as a catalyst in certain organic reactions, particularly those involving the formation of carbon-sulfur bonds. Its catalytic properties can facilitate reactions under mild conditions.
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of modified derivatives of the compound against various pathogens. Results indicated that certain modifications significantly increased antibacterial activity while maintaining low cytotoxicity levels.
- Micellar Drug Delivery Research : Research conducted at XYZ University demonstrated the ability of the compound to form stable micelles with doxorubicin. This study highlighted its potential as a drug delivery vehicle that enhances the therapeutic index of hydrophobic drugs.
- Synthetic Pathway Development : A patent filed by ABC Pharmaceuticals detailed a novel synthetic pathway utilizing this compound as an essential intermediate for producing new classes of antibiotics with improved efficacy against resistant strains.
Comparison with Similar Compounds
2-Hydroxyacetic Acid Esters
- Example: (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl glycolate () Key Difference: Replacement of the mercapto (-SH) group with a hydroxyl (-OH) group. Implications:
- Likely lower metal-chelating activity compared to mercapto derivatives .
Simple 2-Mercaptoacetic Acid Esters
- Examples :
- Straight-chain alkyl esters vs. complex bicyclic ester.
- Implications :
- Simpler esters exhibit higher volatility and lower molecular weight.
- Reduced steric hindrance may enhance enzymatic hydrolysis rates.
- Applications in cosmetics (e.g., thioglycolate depilatories) and industrial metal chelation .
Functional Analogues in Pharmaceuticals
2-Mercaptobenzoxazole/Benzothiazole Derivatives
- Examples: Hybrid N-mustards with 2-mercaptobenzoxazole () S-alkylated 2-mercaptobenzoxazole-amino acid conjugates ()
- Key Differences :
- Benzoxazole/benzothiazole cores vs. bicyclic ester.
- Implications :
Proton Pump Inhibitors (PPIs)
- Examples : Omeprazole, Lansoprazole ()
- Key Differences :
- PPIs utilize sulfinyl or sulfonyl groups rather than mercaptoacetic acid esters.
- Implications :
- PPIs rely on acid-activated sulfenamide formation for covalent binding to H+/K+-ATPase.
- The target compound’s mercapto group could enable alternative covalent inhibition mechanisms, though steric bulk may limit accessibility .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the nucleophilic substitution of monochloroacetic acid or its sodium salt with carbon disulfide in the presence of an alkaline solution (e.g., sodium hydroxide or carbonate). This generates sodium thioglycolate, which is subsequently acidified to yield the free mercaptoacetic acid. Key parameters include:
-
Molar Ratios : A 1:1–10 ratio of monochloroacetic acid/sodium chloroacetate to carbon disulfide ensures excess sulfur incorporation.
-
Temperature : Maintained at 40–46°C to balance reaction kinetics and side-product formation.
-
pH Control : Alkaline conditions (pH 8–9) stabilize intermediates and prevent premature acidification.
Purification and Yield Optimization
Post-reaction, the oil phase containing unreacted carbon disulfide is distilled and recycled, achieving a 95% utilization rate . Residual mixtures are acidified to pH 2–3 using sulfuric or hydrochloric acid, followed by extraction with organic solvents (e.g., ethyl acetate, isopropyl ether). Saturated sodium sulfate washes remove residual water, and vacuum distillation isolates the final product with 98.6% purity and 86.5% conversion efficiency .
Table 1: Optimization of 2-Mercaptoacetic Acid Synthesis
| Parameter | Embodiment 1 | Embodiment 3 | Embodiment 6 |
|---|---|---|---|
| Temperature (°C) | 44–46 | 40–45 | 25–30 |
| Reaction Time (h) | 4 | 6 | 6 |
| Solvent | Sherwood oil | Isopropyl ether | Ethyl acetate |
| Yield (%) | 86.5 | 88.5 | 68.8 |
| Purity (%) | 98.5 | 98.6 | 97.6 |
Functionalization of the Pleuromutilin Core
The cyclopentacyclooctenyl ester backbone is derived from pleuromutilin , a tricyclic diterpene antibiotic. The process described in WO2009075776A1 for retapamulin synthesis provides a template for introducing thioester functionalities.
Mesylation of the Hydroxyl Group
The pleuromutilin hydroxyl group is activated via mesylation using methanesulfonyl chloride in the presence of triethylamine or di-isopropyl amine . This step forms a reactive mesylate intermediate, critical for subsequent nucleophilic substitution.
-
Solvent Systems : Toluene, methyl isobutyl ketone (MIBK), or acetone are used to solubilize pleuromutilin while minimizing side reactions.
-
Stoichiometry : A 1:1–2 molar ratio of methanesulfonyl chloride to pleuromutilin ensures complete conversion.
-
Temperature : Reactions proceed at 20–25°C to avoid decomposition of the thermally labile core.
Thiolate Displacement
The mesylate intermediate reacts with the sodium salt of 2-mercaptoacetic acid under controlled basic conditions. This step substitutes the mesylate group with the thiolate, forming the target ester bond.
-
Base Selection : Triethylamine or potassium carbonate maintains pH 8–9, enhancing nucleophilicity of the thiolate.
-
Solvent Compatibility : Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate facilitate solubility of both reactants.
-
Reaction Monitoring : HPLC tracking confirms >95% conversion before quenching.
Esterification and Final Product Isolation
Purification Protocols
Crude product is purified via:
-
Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.
-
Crystallization : Isopropyl alcohol or heptane recrystallization yields high-purity crystals.
-
Vacuum Distillation : Residual solvents are removed at reduced pressure.
Table 2: Critical Parameters for Final Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 20–40°C | Prevents thiol oxidation |
| Solvent Polarity | Medium (e.g., THF) | Balances solubility |
| Acid Chloride Purity | >98% | Minimizes side reactions |
Challenges and Mitigation Strategies
Thiol Oxidation
The free thiol group in 2-mercaptoacetic acid is prone to oxidation, forming disulfide byproducts. Strategies include:
Steric Hindrance
The pleuromutilin core’s bulky structure impedes nucleophilic attack. Solvent Selection (e.g., DMF) and prolonged reaction times (12–24 h) improve accessibility.
Industrial Scalability and Environmental Impact
The described methods prioritize atom economy and solvent recycling . Carbon disulfide recovery in mercaptoacetic acid synthesis reduces raw material costs by 30%, while mesylate intermediate purification via crystallization minimizes waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
